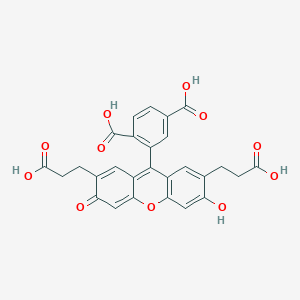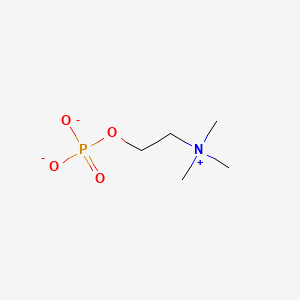
2',7'-Bis-(2-carboxyethyl)-6-carboxyfluorescein
Vue d'ensemble
Description
2',7'-bis-(2-carboxyethyl)-6-carboxyfluorescein is a 2',7'-bis-(2-carboxyethyl)carboxyfluorescein compound having a carboxy substituent in the 6-position. It has a role as a fluorochrome. It derives from a fluorescein.
Applications De Recherche Scientifique
Intracellular pH Measurement
2',7'-Bis-(2-carboxyethyl)-6-carboxyfluorescein (BCECF) is extensively used as a pH-sensitive dye in various scientific studies. It's particularly instrumental in measuring intracellular pH (pHi) levels. For instance, Bergman et al. (1991) utilized BCECF to study pH regulation in cultured human kidney proximal tubule cells, demonstrating its reliability for pHi measurements across different cell types (Bergman, Mcateer, Evan, & Soleimani, 1991). Lanz, Slavik, and Kotyk (2008) further explored BCECF’s application in argon laser confocal microscopy for intracellular pH estimation in single cells of Saccharomyces cerevisiae (Lanz, Slavik, & Kotyk, 2008).
Studying Cellular Mechanisms
BCECF has also been pivotal in researching various cellular mechanisms. For example, Mellergård, Ouyang, and Siesjö (1992) used BCECF in their research on astrocytes and neuroblastoma cells to understand how cells regulate pHi in response to external pH changes (Mellergård, Ouyang, & Siesjö, 1992). Allen et al. (1990) identified a novel ATP-dependent transport mechanism in epithelial cells through the efflux study of BCECF, showing the dye's relevance in transporter mechanism studies (Allen, Harpur, Gray, Simmons, & Hirst, 1990).
Fluorescence Imaging and Microscopy
BCECF's use extends to fluorescence imaging and microscopy. Weinlich et al. (1998) investigated BCECF's behavior in different cell lines using confocal laser scanning microscopy, highlighting its utility in understanding intracellular distribution and response to pH changes (Weinlich, Theiß, Lin, & Kinne, 1998). Additionally, Wang et al. (2007) conducted fluorescence lifetime imaging (FLIM) of single halobacteria loaded with BCECF, demonstrating its potential in detailed cellular imaging studies (Wang, Nakabayashi, Tsujimoto, Miyauchi, Kamo, & Ohta, 2007).
Enzymatic Hydrolysis Monitoring
BCECF has been applied in enzymatic hydrolysis monitoring as well. Salvi et al. (1996) described a spectrofluorimetric assay using BCECF for continuous monitoring of enzymatic hydrolysis of medicinal esters, showcasing its applicability in pharmacological research (Salvi, Mayer, Carrupt, & Testa, 1996).
Probing Organelles
In organelle research, BCECF has been used as a fluorescent marker. Scott, Docampo, and Benchimol (1998) reported BCECF localizing to hydrogenosomes in Trichomonas vaginalis, offering a novel application of BCECF as a marker for these organelles (Scott, Docampo, & Benchimol, 1998).
Propriétés
IUPAC Name |
2-[2,7-bis(2-carboxyethyl)-3-hydroxy-6-oxoxanthen-9-yl]terephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O11/c28-19-10-21-17(7-12(19)2-5-23(30)31)25(16-9-14(26(34)35)1-4-15(16)27(36)37)18-8-13(3-6-24(32)33)20(29)11-22(18)38-21/h1,4,7-11,28H,2-3,5-6H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKROGDOAOXDINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C=C3OC4=C2C=C(C(=C4)O)CCC(=O)O)CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401005566 | |
| Record name | 2-[2,7-Bis(2-carboxyethyl)-6-hydroxy-3-oxo-3H-xanthen-9-yl]benzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',7'-Bis-(2-carboxyethyl)-6-carboxyfluorescein | |
CAS RN |
85138-49-4 | |
| Record name | 2-[2,7-Bis(2-carboxyethyl)-6-hydroxy-3-oxo-3H-xanthen-9-yl]benzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-benzyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1225925.png)


![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide](/img/structure/B1225929.png)




![5-[(2-Chlorophenyl)methylsulfonyl]-1-(2,6-dimethylphenyl)tetrazole](/img/structure/B1225936.png)
![5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1225937.png)
![4-[4-[(1-Tert-butyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1225938.png)

